4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis . It’s a white to light yellow powder or crystal .
Molecular Structure Analysis
The linear formula for 4-(Dimethylamino)butanoic acid hydrochloride is (CH3)2N(CH2)3CO2H·HCl . Its molecular weight is 167.63 .
Physical and Chemical Properties Analysis
4-(Dimethylamino)butanoic acid hydrochloride is a solid at 20°C . It has a melting point of 151.0 to 155.0°C . It should be stored under inert gas and conditions to avoid include air and moisture .
Scientific Research Applications
Catalytic Action in Lactonization
4-(Dimethylamino)pyridine (DMAP), closely related to 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride, is used in lactonizing 4-hydroxy-2-methylenebutanoate esters to synthesize 2-methylene-γ-butyrolactones. This process is significant as it allows the synthesis of these lactones containing acid-sensitive groups under essentially neutral conditions, a valuable trait in various chemical syntheses (Nicponski, 2014).
Synthesis of Antitumor Substances
In studies related to antibiotics and antitumor substances, derivatives of this compound were synthesized using the Mannich reaction. These derivatives showed promise in the formation of compounds with potential antitumor properties (Kinoshita & Umezawa, 1960).
Role in Renin Inhibitors
The compound plays a role in the synthesis of renin inhibitory peptides, particularly in the creation of angiotensinogen analogues. These analogues have shown potent inhibition of human plasma renin, a key factor in controlling blood pressure (Thaisrivongs et al., 1987).
Use as a Recyclable Catalyst
The compound, in the form of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. Its reaction mechanism is significant in organic chemistry for efficiently catalyzing acylation reactions (Liu et al., 2014).
Photochemical Studies
In the field of photochemistry, studies have focused on the dual emission of 4-(dimethylamino)benzonitrile (DMABN), a compound structurally similar to this compound. These studies provide insights into the photophysical behaviors of such compounds, which can be crucial in developing new materials and technologies (Zachariasse, 2013).
Alzheimer's Disease Research
A derivative of this compound was used in imaging studies related to Alzheimer's disease. The derivative helped in the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, contributing to the understanding of this neurodegenerative disorder (Shoghi-Jadid et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-(dimethylamino)-2-methylidenebutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h1,4-5H2,2-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCVDBOQZKNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.